molecular formula C15H18N2O3 B5913979 N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

Cat. No. B5913979
M. Wt: 274.31 g/mol
InChI Key: ZZXSDPSLHVYMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, also known as BQ-123, is a selective antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor peptide that plays a significant role in the regulation of vascular tone, cell proliferation, and inflammation. BQ-123 has been widely used in scientific research to investigate the role of ET-1 in various physiological and pathological processes.

Mechanism of Action

N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is a selective antagonist of the ET-1 receptor and blocks the binding of ET-1 to its receptor. This results in the inhibition of the vasoconstrictor and proliferative effects of ET-1, leading to vasodilation and reduced cell proliferation.
Biochemical and physiological effects:
N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to have significant effects on various physiological and pathological processes. It has been reported to reduce blood pressure in animal models of hypertension, inhibit the proliferation of smooth muscle cells, and reduce the formation of atherosclerotic plaques. N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has several advantages as a research tool. It is a highly selective antagonist of the ET-1 receptor and has minimal off-target effects. It is also stable and easy to handle, making it suitable for use in a wide range of experimental settings. However, N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has some limitations as a research tool. It is relatively expensive compared to other research chemicals, and its effects may vary depending on the experimental conditions.

Future Directions

N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has significant potential for future research in the field of cardiovascular diseases. One possible direction is the development of more potent and selective ET-1 receptor antagonists that can be used as therapeutic agents. Another direction is the investigation of the role of ET-1 in other physiological and pathological processes, such as cancer and neurological disorders. Additionally, the use of N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in combination with other drugs may provide new treatment options for cardiovascular diseases.

Synthesis Methods

The synthesis of N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves the condensation of 4-hydroxy-2-quinolone with N-butyl-2-bromoacetamide in the presence of a base, followed by hydrolysis of the resulting intermediate to yield the final product. The purity and yield of N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide can be improved by using high-performance liquid chromatography (HPLC) purification.

Scientific Research Applications

N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been extensively used in scientific research to investigate the role of ET-1 in various physiological and pathological processes. ET-1 is known to play a critical role in the regulation of blood pressure, vascular tone, and cardiac function. N-butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been used to study the effect of ET-1 on these processes and to identify potential therapeutic targets for cardiovascular diseases.

properties

IUPAC Name

N-butyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-3-8-16-13(18)9-11-14(19)10-6-4-5-7-12(10)17-15(11)20/h4-7H,2-3,8-9H2,1H3,(H,16,18)(H2,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXSDPSLHVYMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide

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